2,2-dimethyl-5-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione
Description
This compound features a 1,3-dioxane-4,6-dione core substituted with a 2,2-dimethyl group and a conjugated thiazole-aminomethylene moiety. The 4-methylphenyl group on the thiazole enhances lipophilicity, which may influence solubility and membrane permeability . Its structure is analogous to 5-{[(4-methoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione (), differing only in the substituent (methyl vs. methoxy), which alters electronic and steric properties.
Properties
IUPAC Name |
2,2-dimethyl-5-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-10-4-6-11(7-5-10)13-9-24-16(19-13)18-8-12-14(20)22-17(2,3)23-15(12)21/h4-9H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZNRJONTNNVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)OC(OC3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione typically involves the formation of the thiazole ring followed by the introduction of the dioxane moiety. One common method involves the reaction of 4-(4-methylphenyl)-1,3-thiazol-2-amine with a suitable dioxane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2,2-dimethyl-5-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
5-{[(4-Methoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- Key Difference : Methoxy group at the para position of the phenyl ring instead of methyl.
- Impact: The methoxy group is electron-donating, increasing electron density on the aromatic ring compared to the methyl group.
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)amino)thiazol-4(5H)-one Analogues
- Structure: Thiazol-4-one core with benzylidene and aryl amino substituents ().
- Comparison :
- The dioxane-dione core in the target compound replaces the thiazol-4-one, reducing ring strain and altering hydrogen-bonding capacity.
- Both classes exhibit conjugation between the heterocycle and the arylidene group, but the dioxane-dione’s electron-withdrawing nature may reduce nucleophilic reactivity compared to thiazol-4-one derivatives .
Heterocyclic Derivatives with Thiazole/Thiadiazole Moieties
1,3,4-Thiadiazole Derivatives ()
- Example : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole.
- Sulfur-rich thiadiazoles may exhibit stronger intermolecular interactions (e.g., S···S contacts) compared to the target compound’s thiazole-amino linkage .
4-Thiazolidinones ()
- Example: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone.
- Comparison: The 4-thiazolidinone core introduces a sulfur atom and a carbonyl group, enabling diverse biological interactions (e.g., enzyme inhibition). The target compound lacks the hydrazone moiety, simplifying its synthesis but possibly reducing binding versatility .
Condensation Reactions
- Target Compound: Likely synthesized via Knoevenagel condensation between a dioxane-dione precursor and a thiazole-amine derivative, analogous to methods for 5-benzylidene rhodanine derivatives ().
- Analogues: Thiazol-4-ones () are synthesized from thiosemicarbazides and chloroacetic acid, followed by aryl aldehyde condensation. 4-Thiazolidinones () require refluxing with oxo-compounds in DMF/acetic acid, a harsher condition than typical Knoevenagel reactions .
Catalytic Approaches
Biological Activity
2,2-Dimethyl-5-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a dioxane ring fused with a thiazole moiety and an amino group, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate connectivity:
- Molecular Formula : C19H16N2O4S
- Molecular Weight : 368.41 g/mol
The structural features include a dioxane ring and a thiazole component, which are known for enhancing biological activity.
Antimicrobial Activity
Research indicates that derivatives of dioxane compounds exhibit significant antimicrobial properties against various pathogens. Specifically, studies have shown effectiveness against both standard and multidrug-resistant strains of bacteria such as:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The thiazole component is particularly noted for its role in enhancing antimicrobial efficacy. For instance, compounds similar to this compound have demonstrated strong antibacterial properties against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The presence of the thiazole moiety is crucial for cytotoxic activity against cancer cell lines. Notable findings include:
- Inhibition of Tubulin Polymerization : Some derivatives showed significant effects on tubulin polymerization, which is vital for cancer cell division.
- Cell Line Studies : Compounds derived from thiazole structures demonstrated potent activity against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported an IC50 value of less than 20 mg/kg for certain thiazole-bearing analogues .
Study 1: Antimicrobial Efficacy
In a recent study, derivatives of the compound were tested against various bacterial strains. The results indicated that certain modifications to the thiazole ring enhanced antibacterial activity significantly. The study highlighted that para-substituted phenyl groups on the thiazole ring were particularly effective .
Study 2: Anticancer Mechanisms
A series of experiments focused on the mechanism of action of the compound against cancer cells. Molecular dynamics simulations revealed that the compound interacted with key proteins involved in cell proliferation and apoptosis. The study showed that specific substitutions on the phenyl and thiazole rings could enhance cytotoxicity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
| Substituent | Effect on Activity |
|---|---|
| Para-methyl group | Enhances antibacterial properties |
| Thiazole moiety | Essential for cytotoxic activity |
| Dioxane framework | Contributes to overall stability and reactivity |
The incorporation of specific functional groups can significantly influence the compound's efficacy against various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
